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molecular formula C7H18NO2P B124387 Cgp 36742 CAS No. 145537-81-1

Cgp 36742

Cat. No. B124387
M. Wt: 179.2 g/mol
InChI Key: ONNMDRQRSGKZCN-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A solution of 6.7 g of 3-(benzyloxycarbonylamino)propyl(n-butyl) phosphinicacid in 125 ml of 36% hydrochloric acid is heated at reflux for 1.5 hour. The mixture is evaporated to an oil and the oil is co-evaporated with water (2×50 ml) to give a white solid. This solid is then dissolved in 50 ml of dry methanol, 1-3 ml of propylene oxide is added and the solution is stirred at room temperature. The precipitated product is collected by filtration and dried to give 3-aminopropyl(n-butyl) phosphinic acid, m.p. 231°-234° (dec.), 31P-NMR : δ=+44.6 ppm (D2O).
Name
3-(benzyloxycarbonylamino)propyl(n-butyl) phosphinicacid
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2 (± 1) mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][CH2:13][CH2:14][P:15]([CH2:18][CH2:19][CH2:20][CH3:21])(=[O:17])[OH:16])=O)C1C=CC=CC=1.C1OC1C>Cl.CO>[NH2:11][CH2:12][CH2:13][CH2:14][P:15]([CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[OH:17]

Inputs

Step One
Name
3-(benzyloxycarbonylamino)propyl(n-butyl) phosphinicacid
Quantity
6.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCP(O)(=O)CCCC
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2 (± 1) mL
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to an oil
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
The precipitated product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCCCP(O)(=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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